Crizotinib hydrochloride

説明

特性

IUPAC Name |

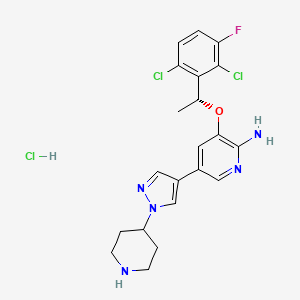

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDNHKQCPIBABF-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856162 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-69-8 | |

| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preclinical Profile of Crizotinib Hydrochloride in Xenograft Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib (B193316) (marketed as Xalkori®) is a first-in-class, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs) including anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition factor (MET).[1][2] Its development marked a significant advancement in precision oncology, particularly for non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[3] Preclinical studies utilizing xenograft models have been instrumental in elucidating the mechanism of action, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and antitumor efficacy of crizotinib, paving the way for its successful clinical application.[4][5] This technical guide provides a comprehensive overview of key preclinical findings for crizotinib in various xenograft models, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target RTKs and thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[1][6] In cancer cells driven by oncogenic fusion proteins such as EML4-ALK or NPM-ALK, or by amplification of the MET gene, crizotinib effectively abrogates the constitutive kinase activity that fuels tumorigenesis.[5][7] This inhibition leads to cell cycle arrest, primarily at the G1-S phase, and induction of apoptosis.[8]

The primary signaling pathways inhibited by crizotinib include the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[5][6]

Efficacy in Xenograft Models

Crizotinib has demonstrated significant antitumor activity in a variety of xenograft models harboring ALK rearrangements, ROS1 rearrangements, or MET amplification.

ALK-Positive Xenograft Models

In preclinical murine models of anaplastic large-cell lymphoma (ALCL), daily oral administration of crizotinib at 100 mg/kg resulted in complete tumor regression within 15 days.[9] Similarly, in xenograft models using the H3122 NSCLC cell line, which harbors an EML4-ALK fusion, crizotinib treatment led to significant tumor regression.[10] Studies have shown a dose-dependent antitumor efficacy, with a strong correlation between tumor response, inhibition of NPM-ALK phosphorylation, and induction of apoptosis in tumor tissues.[5]

| Xenograft Model | Cell Line | Genetic Alteration | Crizotinib Dose | Outcome | Reference |

| Anaplastic Large-Cell Lymphoma | Karpas299 | NPM-ALK | 100 mg/kg/day (oral) | Complete tumor regression within 15 days | [5][8] |

| Non-Small Cell Lung Cancer | H3122 | EML4-ALK | Not specified | Significant tumor regression | [10] |

| Non-Small Cell Lung Cancer | H3122 | EML4-ALK | 50 mg/kg/day (oral) | Significant tumor growth inhibition | [11] |

| Neuroblastoma | Not specified | R1275Q-ALK | Not specified | High sensitivity to crizotinib | [9] |

ROS1-Rearranged Xenograft Models

The structural similarity between the kinase domains of ALK and ROS1 suggested that crizotinib might also be effective against ROS1-rearranged tumors.[12] Preclinical studies confirmed this hypothesis, demonstrating the potent inhibitory activity of crizotinib in NSCLC models with ROS1 fusions.[12] These findings provided a strong rationale for clinical trials that ultimately led to the approval of crizotinib for ROS1-positive NSCLC.[13]

| Xenograft Model | Cell Line | Genetic Alteration | Crizotinib Dose | Outcome | Reference |

| Non-Small Cell Lung Cancer | Not specified | ROS1 rearrangement | Not specified | Tumor growth inhibition | [12] |

MET-Amplified Xenograft Models

Crizotinib was initially developed as a c-MET inhibitor.[14] Preclinical studies demonstrated its ability to inhibit c-Met phosphorylation and signaling, leading to antitumor effects in various tumor models with MET amplification.[5] In MET-amplified NSCLC xenografts, crizotinib treatment resulted in tumor regression.[10]

| Xenograft Model | Cell Line | Genetic Alteration | Crizotinib Dose | Outcome | Reference |

| Gastric Carcinoma | GTL-16 | MET amplification | Not specified | Inhibition of tumor growth | [14] |

| Non-Small Cell Lung Cancer | H1993 | MET amplification | Dose-dependent | Abrogation of proliferation | [15] |

| Non-Small Cell Lung Cancer | Not specified | MET amplification | Not specified | Tumor regression | [10] |

Pharmacokinetic and Pharmacodynamic Studies in Mouse Models

Pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenograft-bearing mice has been crucial for understanding the relationship between crizotinib exposure, target inhibition, and antitumor efficacy.[4]

Pharmacokinetics

Following oral administration in mice, crizotinib is absorbed and reaches steady-state concentrations within approximately 15 days of twice-daily dosing.[7][14] The terminal plasma half-life in mice is approximately 42 hours.[7] Crizotinib is primarily metabolized by CYP3A4/5 enzymes in the liver.[7]

| Parameter | Value | Reference |

| Time to Steady State | ~15 days (twice-daily dosing) | [7][14] |

| Terminal Plasma Half-life | ~42 hours | [7] |

Pharmacodynamics

Studies in H3122 (ALK-positive NSCLC) and Karpas299 (ALCL) xenograft models established a clear link between crizotinib plasma concentrations, ALK phosphorylation inhibition, and tumor growth inhibition.[4] The EC50 values for ALK inhibition were found to be similar to the EC50 values for tumor growth inhibition, suggesting that at least 50% inhibition of ALK phosphorylation is necessary for significant antitumor activity.[4]

| Xenograft Model | EC50 (ALK Inhibition) | EC50 (Tumor Growth Inhibition) | Reference |

| H3122 (NSCLC) | 233 ng/mL | 255 ng/mL | [4] |

| Karpas299 (ALCL) | 666 ng/mL | 875 ng/mL | [4] |

Experimental Protocols

Xenograft Model Establishment

-

Cell Culture: Human tumor cell lines with the desired genetic alterations (e.g., H3122 for EML4-ALK, H1993 for MET amplification) are cultured in appropriate media under standard conditions.[4][15]

-

Animal Models: Immunocompromised mice, such as athymic nu/nu or severe combined immunodeficient (SCID)/beige mice, are typically used to prevent rejection of the human tumor cells.[4]

-

Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.[4]

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is often calculated using the formula: (length x width²) / 2.[16]

Crizotinib Administration

Crizotinib is typically administered orally to the xenograft-bearing mice.[4] The drug is often formulated in a vehicle solution for gavage. Dosing schedules can vary, but daily or twice-daily administration is common in efficacy studies.[5][8]

Assessment of Antitumor Efficacy

The primary endpoint for assessing antitumor efficacy is typically tumor growth inhibition. This is determined by comparing the tumor volumes in the crizotinib-treated group to those in a vehicle-treated control group.[16] Other assessments may include:

-

Western Blot Analysis: To measure the phosphorylation status of ALK and its downstream signaling proteins (e.g., AKT, ERK, STAT3) in tumor lysates.[11]

-

Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissue sections.

-

Microvascular Density (MVD) and Perfusion: To evaluate the anti-angiogenic effects of crizotinib.[17]

Conclusion

Preclinical studies in xenograft models have been indispensable in defining the therapeutic potential of crizotinib. These studies have not only elucidated its mechanism of action against key oncogenic drivers but have also provided crucial pharmacokinetic and pharmacodynamic data that have guided its clinical development. The robust antitumor activity observed in ALK-positive, ROS1-rearranged, and MET-amplified xenograft models has translated into significant clinical benefits for patients with these specific molecular subtypes of cancer. The methodologies and findings summarized in this guide underscore the importance of well-designed preclinical studies in the era of targeted cancer therapy.

References

- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crizotinib in ROS1-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Crizotinib Hydrochloride: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib (B193316) (PF-02341066) is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases (RTKs).[1][2] Its hydrochloride salt is marketed as Xalkori® for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 rearrangements.[2][3] The clinical success of crizotinib has spurred extensive research into its structure-activity relationships (SAR) to understand the molecular basis of its potent and selective inhibitory activity, and to guide the development of next-generation inhibitors that can overcome acquired resistance. This technical guide provides a comprehensive overview of the core SAR studies of crizotinib, detailing the impact of structural modifications on its biological activity, and presenting the experimental methodologies used in these evaluations.

Core Molecular Scaffold and Binding Mode

The chemical structure of crizotinib is (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine.[4] Its core consists of a 2-aminopyridine (B139424) scaffold, which serves as a hinge-binding motif, a key feature for its interaction with the ATP-binding pocket of kinases. The binding of crizotinib to both ALK and c-MET is ATP-competitive.[5][6]

The 2-amino group of the pyridine (B92270) ring forms crucial hydrogen bonds with the hinge region of the kinase domain.[7] The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group at the 3-position of the pyridine ring extends into a hydrophobic pocket, while the 5-substituted piperidinyl-pyrazole moiety projects towards the solvent-exposed region.[7][8] Understanding these interactions is fundamental to interpreting the SAR data.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the crizotinib scaffold have elucidated the contributions of its different structural components to its inhibitory potency and selectivity. The following sections and tables summarize key SAR findings from various studies.

Modifications of the 2-Aminopyridine Core

The 2-aminopyridine core is essential for hinge binding. Modifications at this position generally lead to a significant loss of activity.

Modifications at the 3-Position: The Phenyl-ethoxy Moiety

The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group at the 3-position plays a critical role in occupying a deep hydrophobic pocket.

-

Chirality: The (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of the specific stereochemistry for optimal fitting into the binding pocket.

-

Phenyl Ring Substitution: The dichloro and fluoro substitutions on the phenyl ring are crucial for potency. Alterations to this substitution pattern can dramatically affect inhibitory activity.

Modifications at the 5-Position: The Piperidinyl-Pyrazole Moiety

The piperidinyl-pyrazole group at the 5-position extends into the solvent-front region of the ATP-binding site. This part of the molecule is more amenable to modifications to improve properties such as solubility and to overcome resistance mutations.

-

Piperidine (B6355638) Ring: Modifications to the piperidine ring, such as substitution or replacement with other cyclic amines, can influence pharmacokinetic properties.

-

Pyrazole (B372694) Linker: The pyrazole linker is important for maintaining the correct orientation of the piperidine moiety.

Quantitative SAR Data

The following tables summarize the inhibitory activities of crizotinib and its analogs against ALK, c-MET, and clinically relevant mutant forms of ALK that confer resistance to crizotinib.

Table 1: Inhibitory Activity of Crizotinib and Key Analogs against Wild-Type ALK and c-MET

| Compound | Modification | ALK IC50 (nM) | c-MET IC50 (nM) | Reference |

| Crizotinib | - | 20-30 | 8-11 | [9][10] |

| Analog 1 | Replacement of piperidine with morpholine | >1000 | >1000 | [8] |

| Analog 2 | Removal of 2,6-dichloro substitution | 500 | 250 | [8] |

| Analog 3 | (S)-enantiomer | >5000 | >5000 | [8] |

Table 2: Inhibitory Activity of Crizotinib and Second-Generation Inhibitors against Crizotinib-Resistant ALK Mutants

| Compound | ALK WT (IC50, nM) | ALK L1196M (IC50, nM) | ALK G1202R (IC50, nM) | ALK F1174L (IC50, nM) | Reference |

| Crizotinib | 20 | 165 | 3039 | 180 | [7] |

| Ceritinib | <1 | 2.5 | 15 | 1 | [1] |

| Alectinib | 1.9 | 3.5 | 15.6 | 1.9 | [1] |

| Brigatinib | 0.5 | 1.1 | 14 | 0.5 | [1] |

| Lorlatinib | 1 | 6 | 4 | 2 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in crizotinib SAR studies.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human ALK or c-MET enzyme.

-

ATP (Adenosine triphosphate).

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue).

-

Test compounds (e.g., crizotinib and its analogs) dissolved in DMSO.

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Microplate reader.

Procedure:

-

Prepare a solution of the recombinant kinase enzyme in the kinase assay buffer.

-

Perform serial dilutions of the test compounds in DMSO and add them to the wells of a microplate. Include a DMSO-only control.

-

Add the kinase enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection reagent and a microplate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (MTT/MTS Assay - Generalized Protocol)

Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines expressing the target kinase (e.g., H3122 for ALK, MKN-45 for c-MET).

-

Cell culture medium and supplements (e.g., FBS, antibiotics).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in 96-well plates at a pre-determined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.[11][12]

-

For the MTT assay, add a solubilization solution to dissolve the formazan crystals.[11]

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[12]

-

The cell viability is expressed as a percentage of the control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by crizotinib and a typical experimental workflow for SAR studies.

Caption: Crizotinib inhibits ALK and c-MET signaling pathways.

References

- 1. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crizotinib.biz [crizotinib.biz]

- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Investigating Novel Resistance Mechanisms to Crizotinib Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib (B193316) hydrochloride is a first-in-class tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements. Despite the initial positive responses, the majority of patients eventually develop acquired resistance, limiting the long-term clinical benefit of crizotinib. Understanding the molecular mechanisms underlying this resistance is paramount for the development of next-generation inhibitors and effective therapeutic strategies to overcome it. This technical guide provides a comprehensive overview of the known and novel resistance mechanisms to crizotinib, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Resistance Mechanisms

Resistance to crizotinib can be broadly categorized into two main types: on-target resistance, which involves alterations to the ALK or ROS1 kinase itself, and off-target resistance, which involves the activation of alternative signaling pathways that bypass the need for ALK/ROS1 signaling.

On-Target Resistance Mechanisms

On-target resistance mechanisms are a direct consequence of genetic changes in the ALK or ROS1 gene, leading to reduced crizotinib binding or increased kinase activity.

-

Secondary Mutations in the Kinase Domain: The acquisition of secondary mutations in the ALK or ROS1 kinase domain is a well-established mechanism of crizotinib resistance. These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket, thereby reducing the inhibitory effect of crizotinib. In ALK-positive NSCLC, secondary mutations are observed in approximately 22-36% of crizotinib-resistant cases.[1] A similar phenomenon is observed in ROS1-positive NSCLC, with the G2032R mutation being the most common.[2][3]

-

Gene Amplification: An increase in the copy number of the ALK or ROS1 fusion gene can also lead to resistance.[1][4] This amplification results in overexpression of the target kinase, which can overwhelm the inhibitory capacity of crizotinib.[5]

Off-Target Resistance Mechanisms (Bypass Signaling)

In a significant portion of crizotinib-resistant cases, the ALK/ROS1 kinase remains sensitive to the drug, but the cancer cells have activated alternative signaling pathways to maintain their growth and survival. This is known as bypass signaling.

-

Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs can provide an alternative signaling route for downstream pathways. Commonly implicated RTKs include:

-

EGFR (Epidermal Growth Factor Receptor): Activation of EGFR signaling has been observed in a subset of crizotinib-resistant tumors.[4][6]

-

MET (Mesenchymal-Epithelial Transition Factor): Amplification of the MET proto-oncogene is a recurring mechanism of resistance to crizotinib.[2]

-

KIT (Stem Cell Factor Receptor): Aberrant activation of KIT has also been implicated in crizotinib resistance.[6]

-

IGF-1R (Insulin-like Growth Factor 1 Receptor): The IGF-1R signaling pathway can also be activated to bypass ALK inhibition.[6]

-

-

Activation of Downstream Signaling Pathways: Alterations in components of downstream signaling cascades, such as the RAS-MAPK pathway, can also confer resistance to crizotinib.[2]

Quantitative Data on Crizotinib Resistance

The following tables summarize key quantitative data related to crizotinib resistance, providing a comparative overview of the potency of crizotinib and other TKIs against various resistant mutations and the frequency of different resistance mechanisms.

Table 1: IC50 Values of Tyrosine Kinase Inhibitors Against Crizotinib-Resistant ALK Mutations

| ALK Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Lorlatinib IC50 (nM) |

| Wild-Type EML4-ALK | 3 | 0.15 | 1.9 | - |

| L1196M (Gatekeeper) | >1000 | - | - | - |

| G1269A | Intermediate Resistance | 6-36 fold lower than Crizotinib | Highly Active | - |

| G1202R | High Resistance | High Resistance | High Resistance | 80 |

| C1156Y | High Resistance | Potent Activity | Highly Active | - |

| L1152R | High Resistance | - | Highly Active | - |

Note: IC50 values can vary between different studies and cell lines. This table provides a general comparison.

Table 2: Frequency of Crizotinib Resistance Mechanisms in ALK-Positive NSCLC

| Resistance Mechanism | Reported Frequency |

| Secondary ALK Kinase Domain Mutations | 22% - 36%[1] |

| ALK Gene Amplification | Present in a subset of cases, often with mutations[1][4] |

| EGFR Pathway Activation | Observed in a subset of resistant tumors[4][6] |

| MET Amplification | A recurring mechanism of bypass signaling[2] |

| KRAS Mutations | Identified in some resistant cases[4] |

Table 3: Frequency of Crizotinib Resistance Mechanisms in ROS1-Positive NSCLC

| Resistance Mechanism | Reported Frequency |

| Secondary ROS1 Kinase Domain Mutations | ~38%[2][3] |

| - G2032R | Most common, ~33%[2][3] |

| - D2033N | ~2.4%[2][3] |

| - S1986F | ~2.4%[2][3] |

| MET Amplification | ~2.9%[2] |

| RAS-MAPK Pathway Activation | Implicated in ROS1-independent resistance[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate crizotinib resistance mechanisms.

Protocol 1: Generation of Crizotinib-Resistant Cell Lines

Objective: To establish cell lines with acquired resistance to crizotinib for in vitro studies.

Materials:

-

Crizotinib-sensitive cancer cell line (e.g., H3122 for ALK-positive NSCLC)

-

Complete cell culture medium

-

Crizotinib hydrochloride stock solution (in DMSO)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Initial Drug Exposure: Culture the parental crizotinib-sensitive cells in their standard growth medium. Treat the cells with a low concentration of crizotinib, typically starting at the IC10-IC20 (the concentration that inhibits cell growth by 10-20%).

-

Dose Escalation: Once the cells have adapted and are proliferating at the initial crizotinib concentration, gradually increase the drug concentration in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

-

Monitoring and Maintenance: Monitor the cells regularly for signs of growth and viability. The process of generating a stable resistant cell line can take several months.[7]

-

Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones, which may harbor different resistance mechanisms.

-

Confirmation of Resistance: Determine the IC50 of crizotinib for the newly generated resistant cell line and compare it to the parental cell line using a cell viability assay (see Protocol 2). A significant increase in the IC50 value confirms the resistant phenotype.

Protocol 2: Drug Sensitivity (Cell Viability) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug in a cancer cell line.

Materials:

-

Parental and resistant cancer cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (or other TKIs)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare a serial dilution of the drug in complete medium. Remove the existing medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: Detection of ALK/ROS1 Gene Rearrangements and Amplifications

Objective: To identify the presence of ALK or ROS1 gene rearrangements and to quantify gene copy number.

Method 1: Fluorescence In Situ Hybridization (FISH)

-

Principle: FISH uses fluorescently labeled DNA probes that bind to specific regions of a chromosome. For detecting rearrangements, "break-apart" probes are commonly used. These probes flank the breakpoint of the gene of interest. In a normal cell, the two probes are close together, producing a fused signal. In a cell with a rearrangement, the probes are separated, leading to distinct signals.

-

General Procedure:

-

Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval and protease treatment.

-

Apply the FISH probes and co-denature the probes and cellular DNA.

-

Hybridize the probes to the target DNA.

-

Wash the slides to remove unbound probes.

-

Counterstain the nuclei with DAPI.

-

Visualize the signals using a fluorescence microscope.

-

-

Interpretation:

-

Rearrangement: The presence of separated red and green signals indicates a gene rearrangement.

-

Amplification: An increased number of fusion or individual signals per cell is indicative of gene amplification.

-

Method 2: Immunohistochemistry (IHC)

-

Principle: IHC uses antibodies to detect the expression of the ALK or ROS1 protein. Overexpression of the protein can be a surrogate marker for the presence of a gene rearrangement.

-

General Procedure:

-

Prepare FFPE tissue sections.

-

Perform deparaffinization, rehydration, and antigen retrieval.

-

Incubate with a primary antibody specific for ALK or ROS1.

-

Incubate with a labeled secondary antibody.

-

Add a chromogenic substrate to visualize the antibody binding.

-

Counterstain and mount the slide.

-

-

Interpretation: The presence of strong, diffuse cytoplasmic staining in tumor cells is considered positive.

Method 3: Next-Generation Sequencing (NGS)

-

Principle: NGS allows for the comprehensive analysis of DNA or RNA, enabling the detection of various genetic alterations, including point mutations, insertions, deletions, and gene fusions.

-

General Procedure:

-

Extract DNA or RNA from tumor tissue or a liquid biopsy sample.

-

Prepare a sequencing library.

-

Perform sequencing on an NGS platform.

-

Analyze the sequencing data using bioinformatics pipelines to identify mutations and fusion transcripts.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to crizotinib resistance.

Caption: Bypass signaling in crizotinib resistance.

Caption: Clinical workflow for investigating crizotinib resistance.

Caption: Experimental workflow for generating resistant cell lines.

Conclusion

The landscape of crizotinib resistance is complex and multifaceted, involving both on-target and off-target mechanisms. A thorough understanding of these mechanisms is crucial for guiding the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to overcome crizotinib resistance. The provided data, protocols, and pathway diagrams offer a framework for investigating novel resistance mechanisms and for the rational design of next-generation inhibitors and combination therapies to improve outcomes for patients with ALK- and ROS1-positive NSCLC. Continuous research and comprehensive molecular profiling of resistant tumors will be essential to further unravel the complexities of crizotinib resistance and to develop more effective and personalized treatment approaches.

References

- 1. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Generation of crizotinib-resistant H3122 cells [bio-protocol.org]

Crizotinib Hydrochloride for Pediatric Anaplastic Large Cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Large Cell Lymphoma (ALCL) is a distinct type of T-cell non-Hodgkin lymphoma characterized by the expression of CD30.[1] A significant subset of pediatric ALCL cases, approximately 90%, are driven by a chromosomal translocation involving the Anaplastic Lymphoma Kinase (ALK) gene.[2] This genetic aberration leads to the formation of a constitutively active fusion protein, most commonly NPM-ALK, which drives oncogenic signaling pathways crucial for tumor cell proliferation and survival.[3][4] Crizotinib (B193316) hydrochloride, a small-molecule tyrosine kinase inhibitor, has emerged as a pivotal targeted therapy for this patient population.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of crizotinib in pediatric ALCL, with a focus on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols of key studies.

Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway

Crizotinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that competitively inhibits ALK, ROS1, and MET kinases.[5][6][7] In ALK-positive ALCL, the NPM-ALK fusion protein leads to ligand-independent dimerization and autophosphorylation of the ALK kinase domain. This constitutive activation triggers a cascade of downstream signaling pathways critical for lymphomagenesis.[8]

The primary signaling pathways activated by NPM-ALK include:

-

RAS-MAPK/ERK Pathway: Promotes cell proliferation and differentiation.[8][4]

-

JAK-STAT Pathway: Particularly STAT3, which is crucial for transcriptional activation of genes involved in cell survival and proliferation.[8][3][4]

-

PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[8][3]

-

PLCγ Pathway: Involved in calcium signaling and activation of protein kinase C.[8]

Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.[7] This inhibition leads to the arrest of cell cycle progression and induction of apoptosis in ALK-driven tumor cells.[9]

Clinical Efficacy in Pediatric ALCL

Crizotinib has demonstrated significant and sustained clinical activity in pediatric patients with relapsed or refractory ALK-positive ALCL. Several key clinical trials have established its efficacy, leading to its FDA approval for this indication.[2][10][11]

Table 1: Summary of Crizotinib Efficacy in Pediatric Relapsed/Refractory ALK+ ALCL

| Clinical Trial | Number of Patients | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) Rate | Duration of Response | Progression-Free Survival (PFS) / Event-Free Survival (EFS) |

| ADVL0912 [10][11][12][13] | 26 | 165 or 280 mg/m²/dose BID | 88% | 81% | 39% maintained response for ≥6 months; 22% for ≥12 months | - |

| A8081013 [2] | 17 (lymphoma cohort) | Twice daily | 52.9% | 8 patients | - | 2-year PFS rate: 63.0% |

| French AcSé Trial [14] | 24 (evaluable) | 165 mg/m²/dose BID | 67% (at 8 weeks) | - | Median: 43.3 months | 3-year PFS rate: 40% |

Table 2: Crizotinib in Newly Diagnosed Pediatric ALK+ ALCL

| Clinical Trial | Number of Patients | Dosing Regimen | 2-Year Event-Free Survival (EFS) | 2-Year Overall Survival (OS) |

| ANHL12P1 (Arm CZ) [15][16] | 66 | 165 mg/m² BID with chemotherapy | 76.8% | 95.2% |

Safety and Tolerability Profile

Crizotinib is generally well-tolerated in the pediatric population, with a manageable side-effect profile.[2][17] The most common adverse events are gastrointestinal and visual disturbances.[2]

Table 3: Common Adverse Events Associated with Crizotinib in Pediatric ALCL

| Adverse Event | Frequency / Grade | Reference |

| Neutropenia | Grade 3/4: 33% (165 mg/m²) to 70% (280 mg/m²) | [12] |

| Visual Disorders | Any Grade: 46% of all patients, 65% of ALCL patients | [10] |

| Gastrointestinal Effects | Nausea (65%), Vomiting (58%), Diarrhea (41%) | [17] |

| Hepatotoxicity (ALT/AST elevation) | ALT elevation (62%), AST elevation (56%) | [17] |

| Thromboembolic Events | Grade 2+: 19.7% (when combined with chemotherapy) | [15] |

Pharmacokinetics in Pediatric Patients

Pharmacokinetic studies have shown that crizotinib exposure in children is comparable to that in adults when dosed based on body surface area (BSA).[6][18]

Table 4: Pharmacokinetic Parameters of Crizotinib in Pediatric Patients

| Parameter | Value | Study |

| Time to Peak Plasma Concentration (Tmax) | 4 hours | [18] |

| Apparent Clearance (CL/F) | 731 ± 241 mL/min/m² | [18] |

| Area Under the Curve (AUC) | Dose-proportional increase over 215 to 365 mg/m² range | [18] |

A population pharmacokinetic (popPK) model for pediatric patients was best described by a one-compartment model with first-order absorption and elimination, incorporating allometric scaling for BSA.[6] This analysis confirmed that BSA-based dosing achieves similar systemic exposures across different age groups.[6]

Experimental Protocols

The clinical development of crizotinib for pediatric ALCL has been supported by robust experimental designs in key clinical trials.

Study ADVL0912 (NCT00939770)

This was a Phase 1/2, multicenter, open-label, single-arm trial that established the recommended Phase 2 dose (RP2D) and evaluated the antitumor activity of crizotinib in pediatric patients with relapsed or refractory solid tumors or ALCL.[2][10][19][20]

-

Patient Population: Patients aged 1 to ≤21 years with relapsed or refractory, systemic ALK-positive ALCL who had received at least one prior systemic treatment.[11][13]

-

Dosing and Administration: Crizotinib was administered orally twice daily in 28-day cycles.[19] Dose levels ranged from 100 to 365 mg/m²/dose, with the RP2D determined to be 280 mg/m²/dose.[17][19]

-

Primary Endpoints: To determine the maximum tolerated dose (MTD) and RP2D, and to characterize the safety and pharmacokinetic profile of crizotinib.[10][19]

-

Secondary Endpoints: To evaluate the antitumor activity of crizotinib.[10]

-

Response Assessment: Tumor response was assessed by an independent review committee based on standard criteria.[11]

Study ANHL12P1 (NCT01979536)

This Children's Oncology Group (COG) Phase 2 trial evaluated the addition of crizotinib to standard chemotherapy for newly diagnosed, nonlocalized ALK-positive ALCL.[15][16]

-

Patient Population: Pediatric patients with newly diagnosed, nonlocalized ALK+, CD30+ ALCL.[15][16]

-

Dosing and Administration: Patients received six 21-day cycles of chemotherapy. Crizotinib was administered at 165 mg/m² twice daily during each 21-day cycle.[16]

-

Correlative Studies: Measurement of NPM-ALK fusion transcripts in peripheral blood was performed at diagnosis to assess for minimal disseminated disease (MDD).[15]

-

Primary Endpoints: To evaluate the efficacy and toxicity of adding crizotinib to standard chemotherapy.[15]

Conclusion

Crizotinib hydrochloride has fundamentally changed the treatment landscape for pediatric patients with ALK-positive anaplastic large cell lymphoma. Its targeted mechanism of action, which effectively inhibits the constitutively active ALK fusion protein, translates into high and durable response rates in the relapsed/refractory setting and shows promise in improving outcomes for newly diagnosed patients when combined with chemotherapy. The well-characterized pharmacokinetic and safety profiles further support its use in this vulnerable population. Future research will likely focus on strategies to overcome resistance, optimize combination therapies, and explore the role of next-generation ALK inhibitors. This comprehensive understanding of crizotinib's pharmacology and clinical application is essential for researchers and drug development professionals working to advance therapies for pediatric cancers.

References

- 1. ALK Signaling and Target Therapy in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Pathobiology of ALK+ anaplastic large-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALK-positive anaplastic large cell lymphoma in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population modeling analyses of crizotinib in pediatric patients with ALK-positive advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. FDA approves crizotinib for children and young adults with relapsed or refractory, systemic anaplastic large cell lymphoma | FDA [fda.gov]

- 12. Targeting ALK With Crizotinib in Pediatric Anaplastic Large Cell Lymphoma and Inflammatory Myofibroblastic Tumor: A Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Efficacy and safety of crizotinib in ALK-positive systemic anaplastic large-cell lymphoma in children, adolescents, and adult patients: results of the French AcSé-crizotinib trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Crizotinib Combined With Chemotherapy in Pediatric ALK-Positive Anaplastic Large Cell Lymphoma - The ASCO Post [ascopost.com]

- 17. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. First-dose and steady-state pharmacokinetics of orally administered crizotinib in children with solid tumors: a report on ADVL0912 from the Children’s Oncology Group Phase 1/Pilot Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety and activity of crizotinib for paediatric patients with refractory solid tumours or anaplastic large-cell lymphoma: a Children’s Oncology Group phase 1 consortium study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crizotinib Shows Promise for Childhood Cancers - NCI [cancer.gov]

Crizotinib Hydrochloride for MET Exon 14-Altered Non-Small Cell Lung Cancer: A Technical Overview of its Breakthrough Therapy Designation

For Immediate Release

This technical guide provides an in-depth analysis of the data and experimental protocols that led to the U.S. Food and Drug Administration (FDA) granting Breakthrough Therapy designation for crizotinib (B193316) hydrochloride (Xalkori®) for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 alterations.[1] This designation was primarily supported by the results from an expansion cohort of the Phase 1 PROFILE 1001 study.[1][2]

Executive Summary

Crizotinib, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated clinically meaningful antitumor activity in patients with MET exon 14-altered (MET+) NSCLC.[2][3] The FDA's Breakthrough Therapy designation for this indication expedites the development and review of crizotinib for this patient population with a high unmet medical need. This document outlines the pivotal clinical trial data, experimental design, and the underlying molecular rationale for the use of crizotinib in this setting.

Quantitative Data from the PROFILE 1001 Study

The following tables summarize the key quantitative data from the expansion cohort of the PROFILE 1001 study focusing on patients with MET exon 14-altered NSCLC.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 69[2] |

| Median Age (years) | 72[2] |

| Gender | Data not specified |

| Smoking Status | Former Smoker: 61%[2] |

| Histology | Adenocarcinoma: 84%, Sarcomatoid Carcinoma: 9%[2] |

| Prior Lines of Therapy for Advanced Disease | ≥1 previous line: 62%[2] |

Table 2: Efficacy of Crizotinib in MET Exon 14-Altered NSCLC

| Efficacy Endpoint | Value | 95% Confidence Interval (CI) |

| Objective Response Rate (ORR) | 32%[2] | 21% - 45%[2] |

| Median Duration of Response (DoR) | 9.1 months[2] | 6.4 - 12.7 months[2] |

| Median Progression-Free Survival (PFS) | 7.3 months[2] | 5.4 - 9.1 months[2] |

| 6-Month Probability of being Event-Free | 54% | 39.2% - 66.9% |

| Median Overall Survival (OS) | 20.5 months[2] | 14.3 - 21.8 months[2] |

| 12-Month Survival Probability | 70% | 54.7% - 81.1% |

Experimental Protocols

Study Design

The pivotal data was generated from an expansion cohort of the ongoing, open-label, multicenter, phase 1 PROFILE 1001 study (NCT00585195).[2][3] The study was amended to include a dedicated cohort for patients with advanced NSCLC harboring MET exon 14 alterations.[2]

Patient Eligibility

Eligible patients had histologically confirmed advanced or metastatic NSCLC with a locally confirmed MET exon 14 alteration.[2] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Treatment Regimen

Crizotinib was administered orally at a starting dose of 250 mg twice daily (BID) in continuous 28-day cycles.[2][3] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. Dose reductions to 200 mg BID and then to 250 mg once daily were permitted to manage adverse events.

Efficacy and Safety Assessments

Tumor responses were assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.[3] Tumor assessments, including computed tomography (CT) scans of the chest and abdomen, were performed at baseline and every 8 weeks for the first year, and every 12 weeks thereafter. Safety was monitored through the documentation of adverse events, laboratory tests, and physical examinations.

Visualizations

MET Signaling Pathway in MET Exon 14-Altered NSCLC

Caption: MET Signaling Pathway and Crizotinib Inhibition.

Experimental Workflow of the PROFILE 1001 MET+ NSCLC Cohort

Caption: PROFILE 1001 MET+ NSCLC Cohort Workflow.

Mechanism of Action

The MET proto-oncogene encodes a receptor tyrosine kinase.[4] Alterations that lead to the skipping of exon 14 in the MET gene result in a dysfunctional receptor that has reduced degradation, leading to its accumulation and constitutive activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[4] This aberrant signaling drives tumor cell proliferation, survival, and invasion. Crizotinib is a potent inhibitor of the MET kinase, and by binding to the ATP-binding pocket of the MET receptor, it blocks its phosphorylation and subsequent downstream signaling.[5][6]

Conclusion

The data from the PROFILE 1001 study provide strong evidence for the clinical activity of crizotinib in patients with advanced NSCLC harboring MET exon 14 alterations. The observed objective response rate, duration of response, and progression-free survival in this patient population with limited treatment options underscore the rationale for the FDA's Breakthrough Therapy designation. Crizotinib represents a significant advancement in the precision medicine approach for this molecularly defined subgroup of NSCLC.

References

- 1. onclive.com [onclive.com]

- 2. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]

The Evolving Paradigm of Crizotinib Hydrochloride in NSCLC: From Monotherapy to a Rationale for Chemotherapy Combination

An In-depth Technical Guide for Researchers and Drug Development Professionals

The advent of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Crizotinib (B193316) hydrochloride, a first-in-generation tyrosine kinase inhibitor (TKI) targeting the anaplastic lymphoma kinase (ALK), has been a cornerstone in the management of ALK-positive NSCLC. While its superiority over traditional chemotherapy as a monotherapy is well-established, emerging preclinical evidence and limited clinical data are now shedding light on the potential synergistic effects of combining crizotinib with conventional chemotherapy. This technical guide provides a comprehensive overview of the pivotal clinical trials that established crizotinib as a standard of care, delves into the molecular rationale for its combination with chemotherapy, and presents the available data on this combination approach.

Crizotinib Monotherapy Versus Chemotherapy: Key Clinical Evidence

The superiority of crizotinib monotherapy over standard chemotherapy in ALK-positive NSCLC was demonstrated in two landmark Phase III clinical trials: PROFILE 1007 and PROFILE 1014.

PROFILE 1014: First-Line Setting

The PROFILE 1014 trial established crizotinib as the standard first-line treatment for patients with previously untreated advanced ALK-positive non-squamous NSCLC.[1][2][3]

Table 1: Efficacy of First-Line Crizotinib vs. Chemotherapy in PROFILE 1014 [1][3]

| Endpoint | Crizotinib (n=172) | Pemetrexed-Platinum Chemotherapy (n=171) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months | 0.45 (0.35-0.60) | <0.001 |

| Objective Response Rate (ORR) | 74% | 45% | - | <0.001 |

| 1-Year Survival Rate | 84% | 79% | 0.82 (0.54-1.26) | 0.36 |

PROFILE 1007: Second-Line Setting

The PROFILE 1007 trial demonstrated the superiority of crizotinib in patients with advanced ALK-positive NSCLC who had progressed after one prior platinum-based chemotherapy regimen.[2][4]

Table 2: Efficacy of Second-Line Crizotinib vs. Chemotherapy in PROFILE 1007 [2][4]

| Endpoint | Crizotinib (n=173) | Pemetrexed (B1662193) or Docetaxel (B913) (n=174) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 7.7 months | 3.0 months | 0.49 (0.37-0.64) | <0.001 |

| Objective Response Rate (ORR) | 65% | 20% | - | <0.001 |

Experimental Protocols of Pivotal Trials

PROFILE 1014: First-Line Crizotinib vs. Pemetrexed-Platinum

-

Study Design: A Phase III, randomized, open-label, multicenter trial.[2][3]

-

Patient Population: Patients with advanced, recurrent, or metastatic non-squamous ALK-positive NSCLC with no prior systemic treatment for advanced disease. ALK positivity was determined by fluorescence in situ hybridization (FISH).[2][5]

-

Randomization: Patients were randomized in a 1:1 ratio to receive either crizotinib or chemotherapy.[3]

-

Treatment Arms:

-

Crizotinib Arm: Crizotinib 250 mg orally twice daily.[3]

-

Chemotherapy Arm: Pemetrexed (500 mg/m²) plus either cisplatin (B142131) (75 mg/m²) or carboplatin (B1684641) (AUC 5-6) intravenously every 3 weeks for up to six cycles.[3][5]

-

-

Crossover: Patients in the chemotherapy arm were permitted to cross over to crizotinib treatment upon disease progression.[2]

-

Primary Endpoint: Progression-free survival (PFS) as assessed by independent radiologic review.[3]

-

Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.[6]

PROFILE 1007: Second-Line Crizotinib vs. Pemetrexed or Docetaxel

-

Study Design: A Phase III, randomized, open-label, multicenter trial.[2][4]

-

Patient Population: Patients with advanced ALK-positive NSCLC who had received one prior platinum-based chemotherapy regimen.[2]

-

Randomization: Patients were randomized in a 1:1 ratio.[4]

-

Treatment Arms:

-

Primary Endpoint: Progression-free survival (PFS).[4]

-

Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.[4]

The Rationale for Combining Crizotinib with Chemotherapy

While crizotinib monotherapy is highly effective, the development of resistance is inevitable.[7] Combining crizotinib with chemotherapy is a strategy being explored to potentially enhance efficacy and overcome resistance.

Molecular Synergy: A Preclinical Perspective

Recent in vitro studies have provided a compelling molecular rationale for combining ALK inhibitors with certain chemotherapeutic agents. One key finding is that treatment with the antifolate agent pemetrexed can lead to the activation of the ALK signaling pathway .[1] This chemotherapy-induced activation of the target pathway of crizotinib suggests a synergistic interaction. By co-administering crizotinib, the induced ALK signaling can be effectively abrogated, potentially leading to enhanced tumor cell killing.

Interestingly, the interaction with platinum-based agents like cisplatin appears more complex. Short-term exposure in vitro has shown antagonistic effects, while long-term exposure suggests a synergistic relationship.[1] This highlights the importance of optimizing the dosing and scheduling of combination therapies.

Clinical Evidence for Crizotinib and Chemotherapy Combination

Clinical data on the concurrent administration of crizotinib and chemotherapy are limited but suggest potential benefits.

A study investigating the efficacy of crizotinib combined with chemotherapy in advanced NSCLC patients demonstrated a significant improvement in the total clinical effective rate compared to chemotherapy alone.[8] The combination therapy was also associated with a higher 3-year survival rate and improved quality of life scores.[8]

Table 3: Efficacy of Crizotinib in Combination with Chemotherapy vs. Chemotherapy Alone [8]

| Endpoint | Crizotinib + Chemotherapy | Chemotherapy Alone | p-value |

| Total Clinical Effective Rate | 91.11% | 60.00% | <0.001 |

| 3-Year Survival Rate | Higher | Lower | <0.05 |

| Median Survival Time | 21 months | 18 months | <0.05 |

Furthermore, a case report detailed a patient with a novel intergenic ALK fusion who responded effectively to the combination of crizotinib and pemetrexed after experiencing severe adverse reactions to first-line chemotherapy.[9] This suggests that the combination may be a viable option even in unique molecular subtypes of ALK-positive NSCLC.

Safety Profile of Combination Therapy

The available data suggest that the combination of crizotinib with chemotherapy is generally well-tolerated. One study reported a lower total adverse reaction rate in the combination group compared to the chemotherapy-alone group.[8] Common adverse events associated with crizotinib, such as visual disturbances and gastrointestinal side effects, and those associated with chemotherapy, such as neutropenia and nausea, were observed but were generally manageable.[6][10]

The ALK Signaling Pathway

The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib exerts its therapeutic effect by inhibiting the ATP-binding site of the ALK tyrosine kinase domain, thereby blocking these downstream signals.

Conclusion and Future Directions

Crizotinib hydrochloride has fundamentally changed the prognosis for patients with ALK-positive NSCLC. While its superiority as a monotherapy over traditional chemotherapy is undisputed, the exploration of combination strategies represents a logical next step in optimizing treatment for this patient population. Preclinical data provide a strong rationale for combining crizotinib with chemotherapy, particularly pemetrexed, through a mechanism of synergistic pathway modulation.

Although clinical data on this combination are still in their infancy, the initial findings are promising, suggesting potential for improved efficacy and survival with a manageable safety profile. Further prospective, randomized controlled trials are warranted to definitively establish the role of crizotinib in combination with chemotherapy in the treatment of ALK-positive NSCLC. Such studies should also focus on identifying optimal dosing schedules and patient populations who are most likely to benefit from this combination approach. As our understanding of the molecular intricacies of ALK-driven tumorigenesis and resistance mechanisms deepens, the strategic combination of targeted agents like crizotinib with conventional chemotherapy holds the promise of further improving outcomes for patients with this distinct subtype of lung cancer.

References

- 1. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Clinical Trial Testing The Efficacy Of Crizotinib Versus Standard Chemotherapy Pemetrexed Plus Cisplatin Or Carboplatin In Patients With ALK Positive Non Squamous Cancer Of The Lung | Clinical Research Trial Listing [centerwatch.com]

- 6. researchgate.net [researchgate.net]

- 7. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of Crizotinib Combined with Chemotherapy in Treating Advanced Non-Small-Cell Lung Cancer and Effect on Patients' Quality of Life and Adverse Reaction Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Intergenic Region (chr2: 30,316,870)-ALK Fusion in a Patient with Lung Adenocarcinoma Responding to Crizotinib Combined with Pemetrexed Treatment: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crizotinib versus platinum-based double-agent chemotherapy as the first line treatment in advanced anaplastic lymphoma kinase-positive lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Crizotinib Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of crizotinib (B193316) hydrochloride stock solutions in cell culture experiments. Crizotinib is a potent, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 receptor tyrosine kinases, making it a critical tool for cancer research and drug development.

Physicochemical and Solubility Data

Proper preparation of crizotinib hydrochloride solutions is crucial for accurate and reproducible experimental results. The following table summarizes key physicochemical properties and solubility information.

| Property | Value | Source(s) |

| Chemical Name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine hydrochloride | [MedChemExpress] |

| Synonyms | PF-02341066 hydrochloride, Xalkori | [Selleck Chemicals] |

| CAS Number | 1415560-69-8 | [Selleck Chemicals] |

| Molecular Formula | C₂₁H₂₃Cl₃FN₅O | [Selleck Chemicals] |

| Molecular Weight | 486.8 g/mol | [Selleck Chemicals] |

| Appearance | Yellow to brown solid | [MedChemExpress] |

| Solubility in DMSO | ≥ 4.9 mg/mL (10.07 mM); up to 97 mg/mL (199.26 mM) | [MedChemExpress, Selleck Chemicals] |

| Solubility in Water | 50 mg/mL (102.71 mM); may require sonication | [MedChemExpress] |

| Solubility in Ethanol | 97 mg/mL | [Selleck Chemicals] |

| Storage (Solid) | -20°C for up to 4 years | [Cayman Chemical] |

| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [MedChemExpress] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to working concentrations.

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Work in a sterile environment , such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Accurately weigh 4.87 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary. [BenchChem]

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare an intermediate dilution first to ensure accuracy.

-

Example for a 10 µM final concentration: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution. [BenchChem]

-

-

Add the appropriate volume of the working solution to your cell culture wells to achieve the final desired concentration.

-

Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% , as higher concentrations can be toxic to cells. [BenchChem]

-

Prepare a vehicle control by adding the same volume of DMSO (without crizotinib) to the cell culture medium as used for the highest concentration of the drug.

Typical Working Concentrations: Working concentrations and treatment times can vary depending on the cell line and the specific assay. However, a common range for crizotinib is 0.1 µM to 1 µM for treatment durations of 2 to 6 hours . [Cell Signaling Technology] For some cell lines, IC₅₀ values can be in the nanomolar range. For example, the IC₅₀ for H2228 human lung cancer cells has been reported to be approximately 311.26 nmol/l. [Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC]

Crizotinib Signaling Pathways

Crizotinib exerts its anti-tumor effects by inhibiting the phosphorylation of ALK, MET, and ROS1, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Experimental workflow for crizotinib.

The primary downstream pathways affected by ALK, MET, and ROS1 activation include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib's inhibition of the upstream receptor tyrosine kinases leads to the downregulation of these critical signaling cascades.

Crizotinib's mechanism of action.

Application Notes and Protocols: Detection of Phosphorylated ALK by Western Blot Following Crizotinib Hydrochloride Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2][3] Crizotinib (B193316) hydrochloride is a small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met and ROS1.[3][4] By binding to the ATP-binding site of the ALK kinase domain, crizotinib inhibits its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, PI3K/AKT, and RAS/MEK/ERK pathways.[4][5] This targeted inhibition makes crizotinib an effective therapeutic agent for ALK-positive tumors.[1][2]

Monitoring the phosphorylation status of ALK (p-ALK) is a critical method for assessing the pharmacodynamic effects of crizotinib and understanding mechanisms of drug sensitivity and resistance. Western blotting is a widely used technique to detect and quantify changes in p-ALK levels in response to crizotinib treatment. These application notes provide a detailed protocol for performing a Western blot to analyze p-ALK levels in cell lysates after treatment with crizotinib hydrochloride.

Data Presentation

Table 1: Dose-Dependent Inhibition of ALK Phosphorylation by Crizotinib in Cancer Cell Lines

This table summarizes quantitative data from various studies, illustrating the effect of crizotinib on ALK phosphorylation. The data is presented as the percentage of p-ALK remaining relative to untreated controls.

| Cell Line | ALK Fusion/Mutation | Crizotinib Concentration | Duration of Treatment | p-ALK Inhibition (% of Control) | Reference |

| H3122 (NSCLC) | EML4-ALK | 0.05 µM | 12 hours | Significant decrease | [6] |

| H3122 (NSCLC) | EML4-ALK | 0.1 µM | 12 hours | Further decrease from 0.05 µM | [6] |

| H3122 (NSCLC) | EML4-ALK | 0.4 µM | 2 and 4 hours | Dose-dependent reduction | [7] |

| H3122 (NSCLC) | EML4-ALK | 1 µM | 2 and 4 hours | Strong inhibition | [7] |

| PANC-1 (Pancreatic) | Not specified | 5 µM | 2 hours | Significant decrease | [8] |

| PANC-1 (Pancreatic) | Not specified | 10 µM | 2 hours | Dose-dependent reduction | [8] |

| PANC-1 (Pancreatic) | Not specified | 20 µM | 2 hours | Strong inhibition | [8] |

| Kelly (Neuroblastoma) | ALK F1174L | 200 nM | 3 hours | ~80% inhibition | [9] |

| CLB-GA (Neuroblastoma) | ALK R1275Q | 50 nM | 3 hours | ~50% inhibition | [9] |

Experimental Protocols

This section provides a detailed methodology for assessing p-ALK levels by Western blot following crizotinib treatment.

Materials and Reagents

-

Cell Culture: ALK-positive cancer cell line (e.g., H3122)

-

Treatment: this compound (dissolved in DMSO)

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[10][11]

-

Recipe for 10 mL Lysis Buffer:

-

1 mL of 10X RIPA Buffer (500 mM Tris-HCl pH 7.4, 1.5 M NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

100 µL of 100X Protease Inhibitor Cocktail

-

100 µL of 100X Phosphatase Inhibitor Cocktail 1

-

100 µL of 100X Phosphatase Inhibitor Cocktail 2

-

8.7 mL of distilled H₂O

-

-

-

Protein Quantification: BCA Protein Assay Kit

-

SDS-PAGE: Acrylamide gels, running buffer, loading buffer

-

Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST), primary antibodies (anti-p-ALK, anti-total ALK, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.

Procedure

-

Cell Culture and Crizotinib Treatment:

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[10][13]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add 4X SDS-PAGE loading buffer to the lysates to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9] Note: For phospho-antibodies, BSA is often preferred to milk as milk contains casein, a phosphoprotein that can increase background.[10]

-

Incubate the membrane with the primary antibody against p-ALK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

-

Capture the signal using a digital imager.

-

To normalize the p-ALK signal, the blot can be stripped and re-probed for total ALK and a loading control (e.g., GAPDH or β-actin).[14]

-

Quantify the band intensities using image analysis software.

-

Mandatory Visualization

ALK Signaling Pathway and Crizotinib Inhibition

Caption: Crizotinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow for p-ALK Western Blot

Caption: Workflow for Western blot analysis of p-ALK after crizotinib treatment.

References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inventbiotech.com [inventbiotech.com]

- 11. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

- 12. researchgate.net [researchgate.net]